molecular formula C20H24N2O5S B7571554 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid

Katalognummer: B7571554
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: VYTQPDLQVCKJLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid, also known as EMA401, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMA401 is a small molecule that acts as an inhibitor of the angiotensin II type 1 receptor (AT1R), which is a key component of the renin-angiotensin system (RAS). The RAS is an important regulatory system that controls blood pressure and fluid balance, and dysregulation of this system has been implicated in the development of various cardiovascular and renal diseases.

Wirkmechanismus

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid acts as an inhibitor of the AT1R, which is a key component of the RAS. By inhibiting the AT1R, this compound blocks the action of angiotensin II, a potent vasoconstrictor that is involved in the regulation of blood pressure and fluid balance. This leads to vasodilation and a reduction in blood pressure, which may be beneficial in the treatment of cardiovascular and renal diseases. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its effects on blood pressure and pain, this compound has been shown to reduce inflammation and oxidative stress, and to improve endothelial function. These effects may be beneficial in the treatment of various diseases, including cardiovascular and renal diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid for lab experiments is its specificity for the AT1R. This allows researchers to study the effects of blocking this receptor without affecting other components of the RAS. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, this compound has limited solubility in water, which may complicate its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in the treatment of chronic pain. In addition, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound, which may have implications for the treatment of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in the treatment of chronic pain.

Synthesemethoden

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound has been described in several publications, including a patent by Spinifex Pharmaceuticals, the company that developed the compound. The synthesis involves the use of several reagents, including 4-ethylbenzoic acid, 4-aminobenzene sulfonamide, and 3-methylbutanoyl chloride, among others.

Wissenschaftliche Forschungsanwendungen

4-Ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. In preclinical studies, this compound has been shown to be effective in reducing pain in various animal models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. These studies suggest that this compound may be a promising candidate for the treatment of chronic pain in humans.

Eigenschaften

IUPAC Name

4-ethyl-3-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-14-5-6-15(20(24)25)12-18(14)28(26,27)22-17-9-7-16(8-10-17)21-19(23)11-13(2)3/h5-10,12-13,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTQPDLQVCKJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.